3-(2,5-Dibromothiophen-3-yl)propanoic acid

Übersicht

Beschreibung

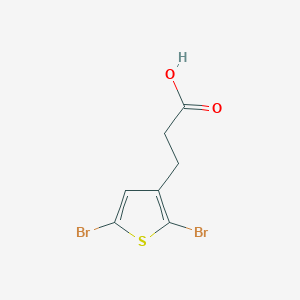

3-(2,5-Dibromothiophen-3-yl)propanoic acid is a thiophene derivative with the molecular formula C7H6Br2O2S and a molecular weight of 313.99 g/mol . This compound is characterized by the presence of two bromine atoms attached to the thiophene ring, which is further connected to a propanoic acid moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dibromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene derivatives followed by the introduction of the propanoic acid group. One common method involves the bromination of 3-thiophenecarboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dibromothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Catalysts like palladium(II) acetate and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Materials Science

Polymer Coatings

DBP is primarily used as a co-monomer in the production of polymer coatings. These coatings provide excellent adhesion, chemical resistance, and durability against outdoor conditions. They are particularly valuable in protecting metal surfaces from corrosion and wear. DBP is also utilized in polyurethane coatings for automotive and industrial applications .

Adhesives and Sealants

In the adhesive industry, DBP acts as a hardener in epoxy formulations. These adhesives are crucial for construction, automotive manufacturing, and aerospace applications due to their strong bonding capabilities .

Elastomers

DBP serves as a co-monomer in the synthesis of elastomers, which are essential for producing rubber goods such as tires and automotive parts. The elasticity and recovery properties of these materials make them ideal for various applications .

Pharmaceuticals

DBP is significant in the pharmaceutical industry as it is used in developing polymer-based drug delivery systems. These systems enhance drug bioavailability and target delivery to specific body areas due to DBP's biocompatibility and modifiable properties .

Electronics

Electronic Coatings

DBP is employed in electronic materials as a protective coating for components, preventing corrosion and wear. It is also used in photoresist materials essential for microchip production .

Energy Storage

DBP finds application in energy storage systems, particularly in lithium-ion batteries. It is utilized in battery separators due to its chemical resistance and ability to withstand high temperatures, enhancing battery performance and longevity .

Personal Care Products

In the cosmetics industry, DBP is used to formulate surfactants found in shampoos and soaps. It also plays a role in creating cosmetic products such as lipsticks and nail polishes, contributing to their texture and stability .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Polymer Coatings | Automotive coatings, industrial coatings | Excellent adhesion, chemical resistance |

| Adhesives & Sealants | Epoxy adhesives for construction and automotive | Strong bonding |

| Elastomers | Rubber goods (tires, hoses) | Elasticity and recovery |

| Pharmaceuticals | Drug delivery systems | Biocompatibility |

| Electronics | Protective electronic coatings | Corrosion resistance |

| Energy Storage | Battery separators for lithium-ion batteries | High-temperature stability |

| Personal Care Products | Surfactants in shampoos, cosmetics | Texture enhancement |

Case Studies

Case Study 1: Polymer Coatings Development

A study demonstrated the effectiveness of DBP as a co-monomer in developing high-performance polyurethane coatings that exhibited superior outdoor durability compared to traditional formulations. The research highlighted how DBP's properties contributed to enhanced adhesion and resistance to environmental degradation.

Case Study 2: Drug Delivery Systems

Research focused on polymer-based drug delivery systems incorporating DBP showed improved targeting of therapeutic agents with reduced side effects. The study emphasized DBP's ability to modify release profiles based on its chemical structure.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dibromothiophen-3-yl)propanoic acid involves its interaction with various molecular targets. The bromine atoms on the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to specific receptors or enzymes. Additionally, the propanoic acid moiety can form hydrogen bonds, further stabilizing the interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dibromothiophene: Lacks the propanoic acid group, making it less versatile in certain synthetic applications.

3-Thiophenecarboxylic Acid: Does not have bromine atoms, resulting in different reactivity and applications.

2,5-Dibromothiophene-3-boronic Acid: Contains a boronic acid group instead of a propanoic acid, used in different coupling reactions

Uniqueness

3-(2,5-Dibromothiophen-3-yl)propanoic acid is unique due to the presence of both bromine atoms and the propanoic acid group, which allows for a wide range of chemical modifications and applications. Its dual functionality makes it a valuable intermediate in organic synthesis and research .

Biologische Aktivität

3-(2,5-Dibromothiophen-3-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research.

- Chemical Formula : C10H8Br2O2S

- Molecular Weight : 316.05 g/mol

- Structure : The compound features a thiophene ring substituted with bromine atoms and a propanoic acid moiety.

Antimicrobial Activity

Research indicates that derivatives of dibromothiophenes exhibit significant antimicrobial properties. The presence of bromine substituents enhances the compound's ability to disrupt microbial cell membranes, leading to increased cytotoxicity against various pathogens.

| Pathogen Tested | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Protein Synthesis : The dibromothiophene structure may interfere with ribosomal function.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dibromothiophene derivatives, including this compound. The results showed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Cancer Cell Cytotoxicity

In another study focusing on cancer therapeutics, the compound was tested against multiple cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers.

Eigenschaften

IUPAC Name |

3-(2,5-dibromothiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBVJBLOBCBRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356008 | |

| Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13191-40-7 | |

| Record name | 3-(2,5-Dibromothiophen-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.